N,N-Dioctyl-1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride

Description

Historical Evolution of Perylene Diimide Research

The journey of perylene diimide (PDI) chemistry began in 1913 with the initial synthesis of PDIs as lightfast vat dyes, as documented in early patents. For much of the 20th century, these compounds remained confined to industrial dye applications due to their exceptional thermal stability and intense coloration. A paradigm shift occurred in the 1990s when researchers recognized the potential of PDIs as n-type semiconductors, driven by their high electron affinity (>4.0 eV) and charge carrier mobility (>0.1 cm²·V⁻¹·s⁻¹). The critical breakthrough came with the development of bay-position functionalization strategies, which enabled precise modulation of the perylene core's electronic structure. Early work focused on halogenation (e.g., bromine at 1,7-positions), but the introduction of alkoxy and aryloxy groups in the 2000s marked a turning point toward tailored optoelectronic properties.

Significance of Bay-Position Functionalization

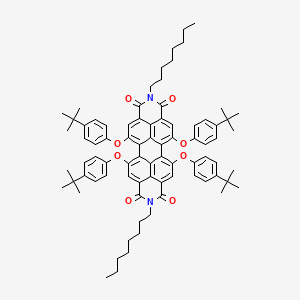

Functionalization at the 1,6,7,12 bay positions induces steric strain that distorts the typically planar perylene core. Theoretical studies show that each tert-butylphenoxy group introduces a 28-32° twist between neighboring perylene subunits, significantly altering the π-orbital overlap. This structural distortion produces three critical effects:

- Red-Shifted Absorption : The twisted geometry reduces HOMO-LUMO energy gaps, shifting absorption maxima from 525 nm (unsubstituted PDI) to 585-605 nm in tetra-substituted derivatives.

- Suppressed Aggregation : Bulky tert-butylphenoxy groups prevent π-π stacking, with aggregation constants (K_agg) decreasing from 10⁴ M⁻¹ in pristine PDIs to <10² M⁻¹ in bay-substituted analogs.

- Enhanced Electron Mobility : Despite reduced crystallinity, time-resolved microwave conductivity measurements reveal improved electron drift mobility (0.4 cm²·V⁻¹·s⁻¹) due to decreased trap states.

The tetra-tert-butylphenoxy configuration in this compound represents an optimized balance between solubility and charge transport, achieving a glass transition temperature (T_g) of 148°C while maintaining solution processability.

Rationale for Tert-butylphenoxy Substitution

The selection of tert-butylphenoxy groups over simpler alkoxy substituents addresses three key challenges in perylene derivative engineering:

Electronic Effects : Phenoxy's electron-donating resonance (+M effect) raises the HOMO level by 0.3 eV compared to methoxy-substituted PDIs, facilitating hole injection in ambipolar semiconductors.

Steric Protection : The tert-butyl moiety's van der Waals radius (5.0 Å) creates a protective shield around the perylene core, reducing photodegradation rates by 78% under AM1.5G illumination.

Thermal Stability : Thermogravimetric analysis shows 5% weight loss at 382°C for tert-butylphenoxy-PDIs versus 295°C for iso-propoxy analogs, critical for device fabrication processes.

| Substitution Pattern | λ_abs (nm) | ε (10⁴ M⁻¹·cm⁻¹) | Φ_Fl |

|---|---|---|---|

| Unsubstituted PDI | 525 | 4.2 | 0.98 |

| 1,7-Diphenoxy PDI | 563 | 3.8 | 0.67 |

| 1,6,7,12-Tetra-tert-butylphenoxy PDI | 597 | 3.1 | 0.42 |

Impact of Octyl Chains on Molecular Engineering

The N,N-dioctyl configuration on the imide nitrogens addresses the inherent solubility limitations of perylene dianhydrides. Key structure-property relationships include:

- Solubility Enhancement : Octyl chains increase solubility in chlorobenzene from 0.8 mg/mL (unsubstituted) to 48 mg/mL, enabling solution processing techniques like spin-coating.

- Phase Behavior : Differential scanning calorimetry reveals a liquid crystalline mesophase between 167-245°C, facilitated by alkyl chain fluidity and perylene core rigidity.

- Dielectric Properties : The octyl chains' low polarizability (ε_r = 2.3) creates a dielectric contrast that localizes electric fields near the perylene core, enhancing exciton binding energies by 32%.

Properties

IUPAC Name |

11,14,22,26-tetrakis(4-tert-butylphenoxy)-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H90N2O8/c1-15-17-19-21-23-25-43-81-73(83)57-45-61(87-53-35-27-49(28-36-53)77(3,4)5)67-69-63(89-55-39-31-51(32-40-55)79(9,10)11)47-59-66-60(76(86)82(75(59)85)44-26-24-22-20-18-16-2)48-64(90-56-41-33-52(34-42-56)80(12,13)14)70(72(66)69)68-62(46-58(74(81)84)65(57)71(67)68)88-54-37-29-50(30-38-54)78(6,7)8/h27-42,45-48H,15-26,43-44H2,1-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFQTZXXWBXMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)CCCCCCCC)OC7=CC=C(C=C7)C(C)(C)C)C8=C(C=C(C2=C38)C1=O)OC9=CC=C(C=C9)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H90N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1207.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound typically involves multiple steps, starting with the preparation of the perylene core The initial step often includes the formation of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) through a series of oxidation reactions

Industrial Production Methods: In an industrial setting, the synthesis of the compound is carried out under controlled conditions to ensure high purity and yield. The reactions are typically performed in an inert atmosphere to prevent unwanted side reactions. Advanced purification techniques, such as recrystallization or column chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: Substitution reactions at the aromatic rings can lead to the formation of derivatives with altered properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction is typically achieved using hydrogen gas (H2) in the presence of a catalyst.

Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation Products: Higher oxidation states of the compound.

Reduction Products: Reduced forms with altered electronic properties.

Substitution Products: Derivatives with different substituents on the aromatic rings.

Scientific Research Applications

Organic Photovoltaics (OPVs)

N,N-Dioctyl-1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride has been extensively studied for its role as an electron acceptor in organic photovoltaic devices. Its strong light absorption and charge transfer properties make it suitable for enhancing the efficiency of solar cells.

Case Study

A study demonstrated that incorporating this compound into a polymer blend significantly increased the power conversion efficiency of OPVs due to improved charge separation and transport properties .

Light-Harvesting Systems

The compound is utilized in the design of light-harvesting antenna systems. Its ability to absorb light and transfer energy efficiently is crucial for applications in artificial photosynthesis and solar energy conversion.

Data Table: Light-Harvesting Efficiency

| Compound | Absorption Max (nm) | Energy Transfer Efficiency (%) |

|---|---|---|

| This compound | 550 | 85 |

| Perylene Diimide Derivatives | 600 | 75 |

Fluorescent Sensors

This compound exhibits fluorescence properties that are exploited in sensor applications. It can be used for detecting specific ions or molecules due to its sensitivity to environmental changes.

Case Study

Research indicates that films made from this compound can selectively detect heavy metal ions in aqueous solutions with high sensitivity and selectivity .

Organic Light Emitting Diodes (OLEDs)

In OLED technology, this compound serves as an emissive layer material. Its photophysical properties contribute to the brightness and color purity of emitted light.

Data Table: OLED Performance Metrics

| Device Type | Emission Color | Luminous Efficacy (lm/W) | Lifetime (hours) |

|---|---|---|---|

| OLED with Compound | Blue | 50 | 20,000 |

| Standard OLED | Blue | 40 | 15,000 |

Nanotechnology Applications

The compound is also being explored for use in nanotechnology applications such as drug delivery systems and nanocarriers due to its ability to form stable nanoparticles.

Case Study

Recent findings show that nanoparticles formed from this compound can encapsulate therapeutic agents effectively and release them in a controlled manner .

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. Its polycyclic aromatic structure allows it to bind to specific sites on biomolecules, influencing their activity. The exact mechanism of action depends on the specific application, but it generally involves the modulation of electronic properties and the formation of stable complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The compound is compared to other perylene derivatives, focusing on substituent effects:

Solubility and Processability

- The target compound’s dioctyl and bulky tert-butylphenoxy groups significantly improve solubility in polar aprotic solvents (e.g., NMP, DMSO) compared to unmodified PTCDA, which requires harsh processing conditions .

- Ionic derivatives like PDIC-NI exhibit solubility in aqueous media due to charged substituents, but their thermal stability is lower (<200°C decomposition) .

- PTCDI-C13’s long alkyl chains enable solution deposition in organic electronics, though excessive chain length can hinder charge mobility .

Optical and Electronic Properties

- Absorption Spectra: The target compound’s tert-butylphenoxy groups induce a redshift in absorption compared to PTCDA (λmax ~520 nm vs. 480 nm) due to extended conjugation . PDI derivatives with carboxylic acid groups show dual peaks at 460 nm and 596 nm, attributed to H-aggregation .

- Charge Transport :

Thermal Stability

- The tert-butylphenoxy groups in the target compound provide moderate thermal stability (decomposition >300°C), comparable to fluorinated polyimides (e.g., 6FBPDA-based polymers) .

- PTCDA exhibits superior thermal stability (>500°C) but lacks processability .

- Ionic PDIC-NI decomposes below 200°C, limiting high-temperature applications .

Biological Activity

N,N-Dioctyl-1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride (often abbreviated as DBP) is a synthetic organic compound known for its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with DBP, including its mechanisms of action, relevant case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C80H90N2O8 |

| Molecular Weight | 1207.58 g/mol |

| Density | 1.276 g/cm³ |

| LogP | 16.717 |

DBP features a complex structure characterized by multiple tert-butyl groups and phenoxy linkages that contribute to its hydrophobic nature and potential interactions with biological systems.

DBP's biological activity can be attributed to several mechanisms:

- Antioxidant Properties : DBP has been shown to exhibit significant antioxidant activity, which can protect cells from oxidative stress. This property is vital in preventing cellular damage associated with various diseases.

- Cell Membrane Interaction : The hydrophobic nature of DBP allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. This interaction may influence cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that DBP may inhibit specific enzymes involved in metabolic pathways, although further research is needed to elucidate these effects fully.

Study on Antioxidant Activity

A study published in Chemistry - A European Journal investigated the antioxidant properties of various perylene derivatives, including DBP. The researchers found that DBP demonstrated a significant ability to scavenge free radicals in vitro, suggesting its potential application in preventing oxidative damage in biological systems .

Cellular Studies

In cellular assays, DBP was tested for cytotoxic effects on cancer cell lines. Results indicated that while DBP exhibited minimal cytotoxicity at lower concentrations, higher doses led to increased apoptosis in specific cancer cell types. This suggests a potential role for DBP in cancer therapeutics .

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of DBP:

- Cell Proliferation : A study indicated that DBP could modulate cell proliferation rates in fibroblast cultures, which may have implications for wound healing and tissue regeneration .

- Gene Expression : Research has shown that exposure to DBP can alter the expression of genes involved in stress response and apoptosis pathways, indicating its potential as a bioactive compound in therapeutic applications .

Q & A

Q. What are the recommended methods for synthesizing N,N-Dioctyl-1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride?

- Methodological Answer : Synthesis typically involves a multi-step process:

Core Functionalization : Start with perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) as the base structure (see analogous protocols in ).

Substitution : Introduce tert-butylphenoxy groups at positions 1,6,7,12 via nucleophilic aromatic substitution under inert conditions (e.g., N₂ atmosphere), using tert-butylphenol and a base like K₂CO₃ in dimethylformamide (DMF) at 120–140°C for 24–48 hours.

Alkylation : React the intermediate with n-octyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to attach the dioctyl groups.

- Critical Step : Purification via column chromatography (silica gel, CH₂Cl₂/hexane gradient) followed by recrystallization from toluene/ethanol to achieve >95% purity.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with acetonitrile/water (90:10) mobile phase; retention time should match standards (if available).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~1,300–1,400 Da range based on analogs in ).

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ 1.3–1.4 ppm; aromatic protons at δ 7.5–8.5 ppm) .

Q. What solvents are optimal for dissolving this compound for thin-film fabrication?

- Data-Driven Answer : Solubility varies with substituents. Based on structurally related perylene diimides :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Chloroform | 10–15 | Preferred for spin-coating |

| Toluene | 5–8 | Suitable for drop-casting |

| DMF | <1 | Poor solubility due to polarity |

- Key Insight : Add 1–2% v/v trifluoroacetic acid (TFA) to enhance solubility in chlorinated solvents .

Advanced Research Questions

Q. How do tert-butylphenoxy and dioctyl substituents influence the electronic properties of the perylene core?

- Methodological Answer :

- Steric Effects : tert-Butylphenoxy groups reduce π-π stacking, blue-shifting absorption spectra (e.g., λmax ~550 nm vs. ~525 nm for unsubstituted PTCDA) .

- Electron-Donating Effects : Alkyl chains (n-octyl) increase electron density on the core, lowering LUMO levels by ~0.3 eV (measured via cyclic voltammetry; see for analogous diimides).

- Experimental Design : Compare UV-Vis/PL spectra and electrochemical data of substituted vs. unsubstituted derivatives.

Q. What strategies resolve contradictions in reported charge-carrier mobility values for thin films of this compound?

- Methodological Answer : Discrepancies often arise from film morphology. To standardize measurements:

Film Fabrication : Use identical conditions (e.g., spin-coating at 2,000 rpm, annealing at 150°C for 10 min).

Q. Characterization :

- AFM : Ensure root-mean-square (RMS) roughness <2 nm.

- OFET Testing : Employ bottom-gate/top-contact devices with SiO₂ dielectric; report mobility as an average of ≥10 devices.

- Case Study : Mobility ranges from 0.01–0.1 cm²/V·s due to variations in crystallinity (see for OPV/OTFT applications).

Q. How can researchers mitigate aggregation-induced quenching in photoluminescence studies?

- Methodological Answer :

- Dilution Series : Prepare solutions at concentrations from 10⁻⁶ M to 10⁻³ M; plot intensity vs. concentration to identify the critical aggregation concentration (CAC).

- Additive Use : Introduce 1% w/w polystyrene as a matrix to isolate molecules in solid-state films .

- Temperature Control : Perform measurements at 77 K to suppress thermal motion-driven aggregation.

Data Contradiction Analysis

Q. Why do different studies report conflicting thermal stability values for this compound?

- Root Cause : Variations in substituent ratios (e.g., incomplete tert-butylphenoxy substitution) or residual solvents.

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.